molecular formula C7H12F2O3 B15315646 Ethyl2,2-difluoro-4-methoxybutanoate

Ethyl2,2-difluoro-4-methoxybutanoate

Cat. No.: B15315646
M. Wt: 182.16 g/mol
InChI Key: DNWYUNQVUXYZPC-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-4-methoxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of two fluorine atoms and a methoxy group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-4-methoxybutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2,2-difluoro-4-methoxybutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of ethyl 2,2-difluoro-4-methoxybutanoate may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-4-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2,2-difluoro-4-methoxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It finds use in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-4-methoxybutanoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-4-methoxybutanoate can be compared with other similar compounds, such as:

    Ethyl 2,2-difluoroacetate: Lacks the methoxy group, resulting in different reactivity and applications.

    Methyl 2,2-difluoro-4-methoxybutanoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

    Ethyl 2,2-difluoro-4-hydroxybutanoate:

The uniqueness of ethyl 2,2-difluoro-4-methoxybutanoate lies in its combination of fluorine atoms and a methoxy group, which imparts specific chemical properties that are valuable in various research and industrial contexts.

Properties

Molecular Formula

C7H12F2O3

Molecular Weight

182.16 g/mol

IUPAC Name

ethyl 2,2-difluoro-4-methoxybutanoate

InChI

InChI=1S/C7H12F2O3/c1-3-12-6(10)7(8,9)4-5-11-2/h3-5H2,1-2H3

InChI Key

DNWYUNQVUXYZPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC)(F)F

Origin of Product

United States

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